molecular formula C10H10ClNO4 B13148795 Ethyl 4-chloro-2-methyl-3-nitrobenzoate

Ethyl 4-chloro-2-methyl-3-nitrobenzoate

Cat. No.: B13148795
M. Wt: 243.64 g/mol
InChI Key: KQWVQKVVTLYGAK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid, featuring a chloro, methyl, and nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-2-methyl-3-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes:

    Chlorination: The addition of a chlorine atom to the aromatic ring, often using chlorine gas or a chlorinating agent like thionyl chloride.

    Esterification: The conversion of the carboxylic acid group to an ester using ethanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium hydroxide.

    Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.

Major Products:

    Reduction: Ethyl 4-chloro-2-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-chloro-2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-methyl-3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, the nitro group can participate in redox reactions, while the ester group can be hydrolyzed to release the active carboxylic acid. The molecular targets and pathways involved vary based on the specific application and the derivatives formed.

Comparison with Similar Compounds

Ethyl 4-chloro-2-methyl-3-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 4-chloro-2-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-chloro-3-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Ethyl 4-chloro-2-methylbenzoate: Lacks the nitro group, affecting its reactivity and applications.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

ethyl 4-chloro-2-methyl-3-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-3-16-10(13)7-4-5-8(11)9(6(7)2)12(14)15/h4-5H,3H2,1-2H3

InChI Key

KQWVQKVVTLYGAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C

Origin of Product

United States

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